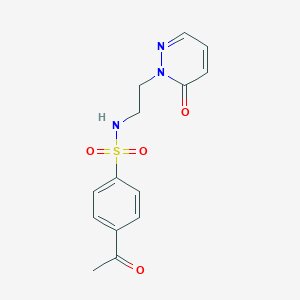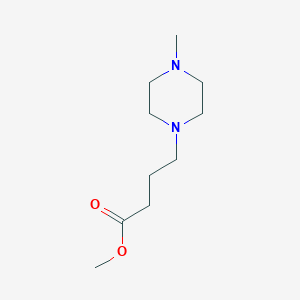
Methyl 4-(4-methylpiperazin-1-yl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-(4-methylpiperazin-1-yl)butanoate” is a chemical compound with the molecular formula C9H18N2O2 . It is related to 4-(4-Methylpiperazin-1-yl)butanoic acid .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a butanoate group attached to a methylpiperazine group . The InChI code for this compound is 1S/C9H18N2O2/c1-10-5-7-11(8-6-10)4-2-3-9(12)13/h2-8H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 186.25 . The compound is sealed in dry, room temperature conditions for storage .Wissenschaftliche Forschungsanwendungen
Analytical and Structural Characterization
Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate (MDMB-4en-PINACA), an analogue of 5F-ADB, has been comprehensively analyzed. Techniques such as GC–MS, LC–MS, X-ray diffraction, NMR, and FTIR spectroscopies, alongside quantum calculations, were employed to provide a detailed structural characterization. This study broadens the understanding of psychoactive substances for forensic and clinical applications Dybowski et al., 2021.
Chemical Kinetics and Combustion
The autoignition characteristics of methyl butanoate, a biodiesel surrogate, were examined across various conditions, contributing to a detailed chemical kinetic model. This research elucidates the combustion behavior of esters in biofuels, providing insights into their utilization for energy production Dooley et al., 2008.
Neuroinflammation Imaging
[11C]CPPC, a PET radiotracer targeting CSF1R, demonstrates the potential for non-invasive imaging of microglia in neuroinflammatory conditions. This advancement could significantly impact the development of therapeutics for neurological disorders Horti et al., 2019.
Corrosion Inhibition
A theoretical study on bipyrazolic-type organic compounds, including derivatives similar in structure to Methyl 4-(4-methylpiperazin-1-yl)butanoate, investigated their efficacy as corrosion inhibitors. This research, employing density functional theory, contributes to the development of new materials for corrosion protection Wang et al., 2006.
Phase I Metabolism and Detection
The in vitro metabolism of MDMB-4en-PINACA, a synthetic cannabinoid, was studied using human liver microsomes, leading to the identification of metabolites for forensic analysis. This work enhances the detection of novel psychoactive substances in biological samples Jiang et al., 2007.
Solubility and Density in Binary Mixtures
The study on viscosities and densities for binary mixtures involving N-methylpiperazine, a compound structurally related to this compound, contributes to the understanding of solvent interactions crucial for chemical processing and formulation Chen et al., 2005.
Safety and Hazards
“Methyl 4-(4-methylpiperazin-1-yl)butanoate” is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Wirkmechanismus
Target of Action
The primary targets of Methyl 4-(4-methylpiperazin-1-yl)butanoate are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interactions with its targets.
Eigenschaften
IUPAC Name |
methyl 4-(4-methylpiperazin-1-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-11-6-8-12(9-7-11)5-3-4-10(13)14-2/h3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFNPMKFSFHYOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

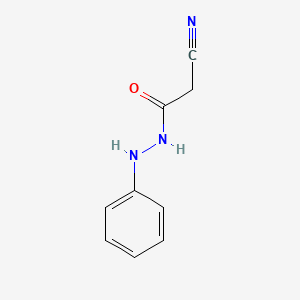
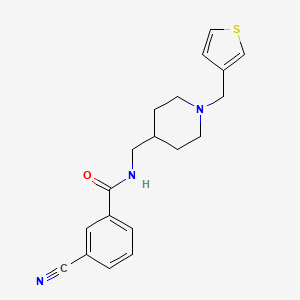


![N-allyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2828615.png)
![8-(3,5-dimethylphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2828616.png)

![7-Chloro-5-(4-(2-methoxyphenyl)piperazin-1-yl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2828618.png)
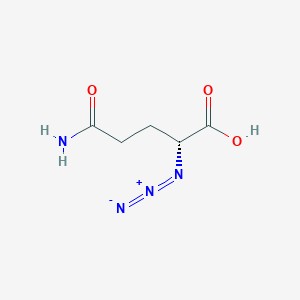
![N-(2,4-dimethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2828625.png)
![N-({[2,3'-bifuran]-5-yl}methyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B2828626.png)

